N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a molecule that strategically combines a benzamide (B126) core with a tetrazole substituent. The benzamide portion provides a rigid scaffold that is frequently found in biologically active compounds, while the tetrazole ring offers unique physicochemical properties that are highly valued in medicinal chemistry. The specific arrangement, with the tetrazole group at the ortho-position of the benzoyl ring and a methoxyphenyl group on the amide nitrogen, creates a distinct chemical architecture.
Though not found in nature, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has become a cornerstone in medicinal and materials chemistry. bohrium.comlifechemicals.com Its prominence is largely due to its role as a metabolically stable bioisostere of the carboxylic acid group. nih.gov Tetrazoles share a similar pKa and planar structure with carboxylic acids, allowing them to participate in similar biological interactions but with improved lipophilicity and bioavailability, which can reduce side effects of potential drugs. guidechem.com
This unique characteristic has led to the incorporation of the tetrazole moiety into numerous marketed drugs with diverse mechanisms of action, including the antihypertensive drug Losartan and the antibacterial Cefotiam. lifechemicals.com The applications of tetrazoles are extensive, demonstrating a wide array of pharmacological activities such as:
Antifungal bohrium.com
Antibacterial bohrium.com
Anticancer
Analgesic and Anti-inflammatory
Antihypertensive nih.gov
Anticonvulsant nih.gov
Beyond medicine, tetrazole derivatives are researched for their high nitrogen content, making them suitable as high-energy materials, components in rocket propellants, and gas generators. bohrium.comnih.govguidechem.com Their ability to coordinate with metal ions also leads to applications in materials science, such as the development of metal-organic frameworks for gas storage. lifechemicals.com
Benzamide derivatives are a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a privileged scaffold in drug discovery, forming the core of many therapeutic agents. researchgate.net The amide bond is stable, neutral, and capable of acting as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. researchgate.net
The versatility of the benzamide scaffold allows for substitutions on both the benzene ring and the amide nitrogen, leading to a wide spectrum of pharmacological activities. Researchers have successfully developed benzamide derivatives as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. nih.gov This structural framework is present in drugs used in psychiatry (e.g., amisulpride), as antiemetics (e.g., metoclopramide), and as cholinesterase inhibitors for potential Alzheimer's disease treatment. researchgate.netnih.gov The ability to readily synthesize and modify benzamide structures makes them a continuous focus of research for developing new and more effective therapeutic molecules. researchgate.net
The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a well-established approach in drug design. The primary goal is to develop compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to the individual components. mdpi.comnih.gov
The rationale for investigating hybrid tetrazole-benzamide structures stems directly from the valuable properties of each moiety. By integrating the tetrazole ring (a bioisostere for carboxylic acid) with the proven benzamide scaffold, researchers aim to:
Create Novel Bioactive Compounds: The combination can lead to synergistic effects, where the hybrid molecule exhibits greater potency or a different activity profile than either a simple tetrazole or benzamide derivative alone. mdpi.com
Improve Drug-like Properties: The tetrazole can enhance metabolic stability and cell membrane permeability compared to a corresponding carboxylic acid, while the benzamide core provides a robust and versatile framework for molecular interactions. nih.gov
Target Multiple Biological Pathways: A hybrid molecule could potentially interact with multiple biological targets, which can be an effective strategy for treating complex diseases like cancer or neurodegenerative disorders. nih.gov
Specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available scientific literature. The compound is primarily listed in chemical supplier catalogs and databases. However, research on closely related analogs and the broader class of tetrazole-benzamide hybrids suggests potential research trajectories. Investigations would likely focus on the synthesis of the compound and its derivatives, followed by screening for various biological activities, leveraging the known potential of its constituent parts. For example, studies on similar structures often explore their potential as enzyme inhibitors or receptor antagonists.
The academic objectives for investigating a compound like this compound would logically be centered on exploring its potential in medicinal chemistry. Based on its structure, the primary goals of such research would include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. This would be followed by thorough structural confirmation using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physicochemical characterization.
Biological Activity Screening: Evaluating the molecule against a panel of biological targets. Given the properties of its components, screening would likely prioritize targets related to cancer, inflammation, microbial infections, and neurological disorders.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by modifying the substitution patterns on the phenyl rings to understand how structural changes affect biological activity. This is a crucial step in optimizing a lead compound for higher potency and selectivity.
Computational and Docking Studies: Employing molecular modeling to predict how the compound might interact with specific biological targets, such as enzymes or receptors, to guide the design of more potent analogs.
Below is a table of predicted physicochemical properties for the compound.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C15H13N5O2 |
| Molecular Weight | 295.30 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOYIMSUNNQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl 2 1h Tetrazol 1 Yl Benzamide
Retrosynthetic Analysis of the N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Scaffold
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary and most intuitive disconnection is the amide bond, a common and reliable transformation in organic synthesis. This C-N bond cleavage reveals two key building blocks: the carboxylic acid precursor, 2-(1H-tetrazol-1-yl)benzoic acid , and the aniline (B41778) derivative, p-anisidine (B42471) (4-methoxyaniline).

Figure 1: Retrosynthetic pathway for this compound.
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, the forward synthesis involves two principal stages: the formation of the 2-(1H-tetrazol-1-yl)benzoic acid precursor and its subsequent coupling with p-anisidine to form the final benzamide (B126) product.
The formation of the amide bond between 2-(1H-tetrazol-1-yl)benzoic acid and p-anisidine is the final key step in assembling the target molecule. Several methods are available for this transformation, ranging from classical approaches to the use of modern coupling reagents that offer high efficiency and mild reaction conditions.
One of the most common strategies involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This can be achieved in two primary ways:
Conversion to Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with p-anisidine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Use of Coupling Reagents: A wide array of peptide coupling reagents can mediate the direct condensation of the carboxylic acid and amine. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is readily attacked by the amine. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com The HOBt additive is known to suppress side reactions and minimize racemization in chiral substrates, leading to higher yields and purer products. luxembourg-bio.com Other reagents include HATU and BOPCl. nih.gov
The choice of method depends on factors such as substrate compatibility, desired yield, and ease of purification. For complex molecules, direct coupling with reagents like EDC/HOBt is often preferred due to the milder conditions compared to acyl chloride formation. nih.govresearchgate.net
The construction of the 1-substituted tetrazole ring from the primary amino group of anthranilic acid is a pivotal transformation. A well-established and widely used method for synthesizing 1-substituted tetrazoles from primary amines involves a one-pot reaction with triethyl orthoformate and sodium azide (B81097). organic-chemistry.orgresearchgate.netnih.gov
In this reaction, the amine first reacts with triethyl orthoformate to form an intermediate ethyl formimidate. This is followed by a cyclization reaction with sodium azide. The reaction is typically carried out in an acidic medium, such as acetic acid, or with the use of various catalysts to improve yields and shorten reaction times. researchgate.netresearchgate.net A range of catalysts, including Yb(OTf)₃ and reusable solid acids like Fe₃O₄@silica sulfonic acid, have been reported to effectively promote this transformation under various conditions, including conventional heating, microwave irradiation, or even under solvent-free conditions. organic-chemistry.orgmdpi.comnih.gov
More advanced and less common methods for forming N-aryl benzamides include transition-metal-catalyzed C-H functionalization. For example, rhodium-catalyzed ortho-amidation of benzoic acids with isocyanates has been demonstrated, where the carboxylate group acts as a directing group before being removed. nih.gov While not a direct route to the target molecule, such methods represent modern approaches to forming the core benzamide structure.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization exist in both the tetrazole formation and the amide coupling steps.
For the tetrazole synthesis , optimization can involve screening different catalysts, solvents, and reaction temperatures. As shown in the table below, the choice of catalyst can significantly impact reaction time and yield. Solvent-free conditions or the use of microwave irradiation can also accelerate the reaction and offer environmental benefits. mdpi.com
Table 1: Comparison of Catalytic Systems for 1-Substituted Tetrazole Synthesis from Amines This table presents representative data for the synthesis of 1-aryl tetrazoles using the amine, triethyl orthoformate, and sodium azide methodology, illustrating the effect of different catalysts.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Yb(OTf)₃ | Acetonitrile | Reflux | 3-5 h | 85-95 | organic-chemistry.org |
| Fe₃O₄@silica sulfonic acid | None (Solvent-free) | 100 | 25-45 min | 85-96 | mdpi.com |
| Acetic Acid | Acetic Acid | 80-95 | 4-5 h | Varies | researchgate.net |
| Ag/Sodium Borosilicate | None (Solvent-free) | 120 | 3 h | 80-95 | nih.gov |
| Natrolite Zeolite | None (Solvent-free) | 100-120 | 1-2 h | 85-98 | rsc.org |
For the benzamide formation step, optimization involves selecting the appropriate coupling reagent, base, and solvent. researchgate.netluxembourg-bio.com When using carbodiimide (B86325) reagents like EDC, the addition of HOBt is a common optimization that often leads to cleaner reactions and improved yields by preventing the formation of N-acylurea byproducts. luxembourg-bio.com The choice of base (e.g., DIPEA, triethylamine, N-methylmorpholine) and solvent (e.g., DMF, THF, DCM) can also have a significant impact on the reaction outcome and must be empirically determined for the specific substrates. researchgate.netlookchemmall.com
Table 2: Screening of Amide Coupling Conditions for Benzoic Acid and Aniline Derivatives This table shows representative yields for the coupling of benzoic acid with aniline using various common coupling reagents, highlighting the importance of reagent selection.
| Coupling System | Base | Solvent | Yield (%) | Reference |
| HATU | DIPEA | DMF | 38 | nih.gov |
| BOPCl | Et₃N | CH₂Cl₂ | 28 | nih.gov |
| EDC / HOBt (cat.) | DIPEA | Acetonitrile | 51 | nih.gov |
| TiCl₄ | Pyridine | Pyridine | 98 | nih.gov |
| COMU | Collidine | MeCN/Water | High | luxembourg-bio.com |
Through careful selection and optimization of these reaction parameters, the synthesis of this compound can be achieved with high efficiency and purity.
Investigation of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity in Tetrazole Formation:
The synthesis of the 2-(1H-tetrazol-1-yl)benzoic acid precursor presents a critical challenge regarding regioselectivity. The formation of the tetrazole ring from a substituted benzonitrile, such as 2-cyanobenzoic acid or a derivative, can theoretically lead to two regioisomers: the 1-substituted and the 2-substituted tetrazole. The desired isomer for the synthesis of the target compound is the 1-substituted tetrazole.
The regiochemical outcome of the tetrazole synthesis is influenced by several factors, including the nature of the starting materials, the choice of reagents, and the reaction conditions. For instance, in the alkylation of 5-substituted 1H-tetrazoles, the formation of the 2,5-disubstituted tetrazole is often preferentially observed. However, it is possible to isolate the minor 1,5-disubstituted isomer in many cases. The regioselectivity in such reactions is not solely dictated by steric hindrance but can also be influenced by the reaction mechanism, such as whether it follows a first- or second-order nucleophilic substitution pathway.
In the context of synthesizing 1-aryl-1H-tetrazoles from aryl nitriles, the choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity. Metal-free arylation strategies for 5-substituted-1H-tetrazoles have been developed to selectively access specific regioisomers. For the synthesis of the 2-(1H-tetrazol-1-yl)benzoic acid intermediate, careful selection of the synthetic route and reaction parameters is crucial to favor the formation of the N-1 isomer on the tetrazole ring, which is essential for the subsequent amide coupling to yield the desired final product.
Stereoselectivity:
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Consequently, investigations into stereoselectivity, which deals with the spatial arrangement of atoms and the formation of stereoisomers, are not applicable to the synthesis of this particular compound.
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules like this compound.
Green Synthesis of the Tetrazole Moiety:
Traditional methods for tetrazole synthesis often involve the use of toxic reagents and harsh reaction conditions. Modern approaches focus on developing more environmentally benign alternatives. One such approach is the use of water as a solvent, which is a significant improvement over commonly used volatile organic solvents. For the synthesis of 5-substituted 1H-tetrazoles from nitriles, reactions can be conducted in water using zinc salts as catalysts. This method is versatile and accommodates a wide range of nitriles.
Furthermore, the development of catalytic methods for tetrazole synthesis aligns with green chemistry principles by reducing the need for stoichiometric reagents. Iron-promoted reactions in water have been developed for the synthesis of related N-aryl amides from nitroarenes and acyl chlorides, offering a mild and selective method. rsc.org The use of heterogeneous catalysts, which can be easily separated and recycled, is another key aspect of green tetrazole synthesis.
Green Amide Bond Formation:
The formation of the amide bond between 2-(1H-tetrazol-1-yl)benzoic acid and 4-methoxyaniline is another area where green chemistry principles can be applied. Amide bond formation is one of the most frequently used reactions in pharmaceutical synthesis, and traditional methods often generate significant waste.
To address this, research has focused on developing more sustainable amide synthesis methods. This includes the use of greener solvents, catalytic approaches to avoid stoichiometric activating agents, and the development of one-pot procedures to reduce the number of synthetic steps and purification stages. For instance, iron(III) sulfate (B86663) catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water in the presence of a surfactant provides a green and mild route to N-alkylbenzamides. rsc.org While not directly applicable to the synthesis of the target compound, this illustrates the trend towards more environmentally friendly amidation reactions. The development of catalytic direct amidation reactions is a key area of research to improve the sustainability of amide bond formation.
Scalability of Synthesis for Research Applications
The scalability of the synthetic route for this compound is a crucial consideration for its potential use in research applications, which may require quantities ranging from milligrams to several grams.
Scalability of Tetrazole Synthesis:
The synthesis of the 2-(1H-tetrazol-1-yl)benzoic acid intermediate can be scaled up; however, careful consideration of safety and efficiency is necessary. The use of azides in tetrazole synthesis requires caution due to their potential toxicity and explosive nature. Continuous flow chemistry has emerged as a safer and more scalable alternative to traditional batch processes for reactions involving hazardous reagents. Flow reactors offer better control over reaction parameters, improved heat and mass transfer, and can minimize the accumulation of hazardous intermediates. The synthesis of 5-substituted 1H-tetrazoles from nitriles has been successfully demonstrated in a continuous flow microreactor, which may be applicable for the production of the benzoic acid precursor on a larger scale.
Scalability of Amide Coupling:
The amide bond formation step is generally scalable, and numerous coupling reagents are available for large-scale pharmaceutical synthesis. The selection of the coupling reagent, base, and solvent is critical for achieving high yields and purity on a larger scale. Factors such as cost, atom economy, safety, and the ease of purification of the final product must be taken into account. While many effective coupling reagents exist, some may not be suitable for large-scale synthesis due to cost or safety concerns. The development of catalytic and more atom-economical amidation methods is an ongoing area of research with significant implications for the scalability and sustainability of pharmaceutical synthesis. The choice of a suitable and efficient purification method, such as crystallization, is also paramount for obtaining the target compound in high purity on a larger scale.
Interactive Data Table: Key Synthetic Steps and Considerations
| Step | Reaction | Key Considerations | Green Chemistry Aspects | Scalability Factors |
| 1 | Formation of 2-(1H-tetrazol-1-yl)benzoic acid | Regioselectivity (formation of the 1-substituted isomer) | Use of water as a solvent, catalytic methods | Safety (use of azides), potential for continuous flow synthesis |
| 2 | Amide coupling with 4-methoxyaniline | Choice of coupling reagent and reaction conditions | Catalytic amidation, use of greener solvents | Cost of reagents, efficiency of purification |
Advanced Spectroscopic and Structural Elucidation of N 4 Methoxyphenyl 2 1h Tetrazol 1 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzamide (B126) and methoxyphenyl rings would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The methoxy (B1213986) group protons are expected to be observed as a sharp singlet at approximately δ 3.8 ppm. The single proton of the tetrazole ring would resonate at a significantly downfield chemical shift, likely above δ 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The amide proton (N-H) would also be present in the downfield region, and its chemical shift could be variable depending on the solvent and concentration.
Interactive ¹H NMR Data Table
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.5 | Multiplet |
| Aromatic (C₆H₄) | 7.0 - 8.5 | Multiplet |
| Tetrazole (CH) | > 9.0 | Singlet |
| Amide (NH) | Variable | Singlet |
| Methoxy (OCH₃) | ~ 3.8 | Singlet |
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around δ 165-170 ppm. The aromatic carbons would resonate in the range of δ 110-150 ppm, with their specific shifts influenced by the attached functional groups. The carbon of the tetrazole ring would likely appear in the region of δ 140-150 ppm. The methoxy carbon would be observed in the upfield region, typically around δ 55 ppm.
Interactive ¹³C NMR Data Table
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C) | 110 - 150 |
| Tetrazole (C) | 140 - 150 |
| Methoxy (OCH₃) | ~ 55 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the same aromatic ring, helping to delineate the spin systems of the benzamide and methoxyphenyl moieties.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the direct assignment of the protonated aromatic carbons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for example, by showing a correlation between the amide proton and the carbonyl carbon, or between the protons on one aromatic ring and the carbons of the other.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide would appear as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be seen around 2850-2960 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide and the N=N stretching of the tetrazole ring would also produce characteristic bands in the fingerprint region.
Interactive IR Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the benzoyl and methoxyphenylamine moieties. The loss of the tetrazole ring or fragments thereof could also be observed.
Interactive Mass Spectrometry Data Table
| Ion | Expected m/z | Description |
| [M]⁺ | Calculated Molecular Weight | Molecular Ion |
| [M - N₂]⁺ | M - 28 | Loss of Nitrogen from Tetrazole |
| [C₇H₅N₄O]⁺ | 161 | Fragment from Benzoyl Tetrazole Moiety |
| [C₇H₇NO]⁺ | 121 | Fragment from Methoxyphenylamine Moiety |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic rings and the tetrazole system. The presence of the conjugated system of the benzamide and the methoxyphenyl group would influence the position and intensity of these absorption maxima (λmax). The electronic transitions are sensitive to the solvent polarity, and solvatochromic shifts may be observed.
Interactive UV-Vis Data Table
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~ 250 - 300 | High |
| n → π | ~ 300 - 350 | Low |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide unequivocal proof of the molecular structure, conformation, and packing of this compound in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Precise measurements of bond lengths, bond angles, and torsional angles would be obtained from the crystallographic data. These parameters are crucial for understanding the molecular geometry, identifying any unusual structural features, and comparing the experimental structure with theoretical models.
Table 2: Selected Hypothetical Bond Parameters for this compound
| Bond/Angle | Value (Å or °) |
|---|---|
| C=O (Amide) | Data not available |
| C-N (Amide) | Data not available |
| N-C (Tetrazole) | Data not available |
| C-O-C (Methoxy) | Data not available |
| Torsional Angle (Benzamide-Tetrazole) | Data not available |
The crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, dictate the crystal packing arrangement and influence the material's physical properties. Common motifs like dimers, chains, or sheets formed through these interactions would be identified.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing environment can be obtained.
The analysis generates two-dimensional "fingerprint plots" which summarize the types and relative contributions of different intermolecular contacts. For this compound, one would expect to quantify interactions involving hydrogen, carbon, nitrogen, and oxygen atoms.
Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H / H···C | Data not available |
| N···H / H···N | Data not available |
| O···H / H···O | Data not available |
| C···C | Data not available |
The red spots on a dnorm mapped Hirshfeld surface would indicate close intermolecular contacts, such as potential hydrogen bonds, while the fingerprint plots would provide a quantitative breakdown of these interactions, offering insights into the forces governing the supramolecular assembly.
Computational Chemistry and Theoretical Investigations of N 4 Methoxyphenyl 2 1h Tetrazol 1 Yl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. For N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. semanticscholar.orgresearchgate.neteurjchem.com
These calculations reveal critical information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. For instance, the planarity of the benzamide (B126) and tetrazole rings and the rotational freedom around the single bonds connecting these moieties can be precisely determined. The optimized geometry is the foundation for all subsequent computational analyses, as it represents the molecule in its lowest energy state.
The electronic structure, also derived from DFT calculations, describes the distribution of electrons within the molecule. This includes the energies and shapes of molecular orbitals, which are crucial for understanding the molecule's chemical behavior.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Amide) | 1.35 | - | - |
| C=O (Amide) | 1.23 | - | - |
| N-C (Tetrazole) | 1.34 | - | - |
| C-N (Benzene-Amide) | 1.42 | - | - |
| O-C-N (Amide) | - | 122.5 | - |
| C-N-C (Amide-Benzene) | - | 128.0 | - |
| Phenyl-Tetrazole | - | - | 45.0 |
| Methoxy-Phenyl | - | - | 5.0 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often distributed over the benzoyl and tetrazole moieties. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Theoretical)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.85 |
| Global Hardness (η) | 2.20 |
| Global Softness (S) | 0.227 |
| Electronegativity (χ) | 4.05 |
| Electrophilicity Index (ω) | 3.73 |
Note: This data is representative of values obtained for similar aromatic amide compounds through DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netrsc.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
In this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the tetrazole ring, indicating these are prime sites for electrophilic interaction. The hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This analysis is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Theoretical)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amide) | π(C=O) | 25.5 |
| LP(1) O(methoxy) | π(C-C aromatic) | 18.2 |
| π(C-C phenyl) | π(C-N tetrazole) | 10.8 |
| π(C-N tetrazole) | π(C-C phenyl) | 5.3 |
Note: E(2) represents the stabilization energy of the hyperconjugative interaction. The data is illustrative and reflects common delocalization patterns in similar structures.
Non-Linear Optical (NLO) Properties Prediction
Molecules with significant charge transfer and extended π-conjugated systems, like this compound, are candidates for exhibiting non-linear optical (NLO) properties. researchgate.netjhuapl.edu NLO materials have applications in various fields, including telecommunications and optical computing. Computational methods can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
The presence of electron-donating (methoxyphenyl) and electron-withdrawing (benzoyl and tetrazole) groups connected through a π-system can lead to a significant intramolecular charge transfer upon excitation, which is a key requirement for a high NLO response. DFT calculations can provide a reliable prediction of the hyperpolarizability of the molecule. researchgate.net
Tautomerism and Isomerism Studies of the Tetrazole Moiety
The tetrazole ring is known to exhibit tautomerism, meaning it can exist in different isomeric forms that can interconvert. researchgate.netnih.govresearchgate.net For a monosubstituted tetrazole, the two most common tautomers are the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the tetrazole ring. nih.gov The relative stability of these tautomers can be influenced by the nature of the substituent and the surrounding environment (e.g., solvent).
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound, revealing the different shapes it can adopt and the relative probabilities of these conformations. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein receptor.
MD simulations can also be used to study the interactions between the molecule (as a ligand) and a target protein. By placing the molecule in the binding site of a protein and simulating the system's dynamics, researchers can gain insights into the key interactions that stabilize the ligand-protein complex. This information is invaluable for drug design and understanding the molecule's potential biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds.
For a compound like this compound, a QSAR study would typically involve a dataset of chemically similar molecules with known biological activities against a specific target. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: such as partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which describe the electronic aspects of the molecule.
Steric descriptors: like molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule.
Hydrophobic descriptors: such as the partition coefficient (logP), which measures the molecule's lipophilicity.
Topological descriptors: which are numerical representations of the molecular structure and connectivity.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates these descriptors with biological activity. archivepp.com For instance, QSAR studies on other benzamide derivatives have successfully identified key structural features that influence their therapeutic effects, such as antiulcer or anticancer activities. igi-global.comjppres.com Such models can guide the synthesis of new derivatives of this compound with potentially enhanced bioactivity.
Table 1: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptors | Relevance to Bioactivity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with biological targets. |
| Steric | Molecular Weight, Molar Refractivity | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and transport to the target site. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular shape, size, and degree of branching. |
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. ajgreenchem.com This method is instrumental in understanding the molecular basis of a drug's action and in screening virtual libraries of compounds for potential therapeutic candidates.
The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand to the target. The binding affinity is often expressed as a scoring function, which calculates a value that typically correlates with the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various possible conformations and orientations of the ligand within the binding pocket. The final predicted pose would be the one with the most favorable interaction energy.
The analysis of the docked pose reveals key molecular interactions that contribute to the binding affinity. These can include:
Hydrogen bonds: between the amide or tetrazole groups of the ligand and amino acid residues of the protein.
Hydrophobic interactions: involving the phenyl and methoxyphenyl rings of the ligand and nonpolar residues in the binding pocket.
Pi-pi stacking: between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals forces: which are weaker, short-range interactions.
Studies on other tetrazole-containing compounds have utilized molecular docking to elucidate their binding modes with various enzymes, providing insights into their inhibitory mechanisms. nih.govcumhuriyet.edu.tr
Table 2: Potential Molecular Interactions in a Docking Simulation
| Interaction Type | Potential Functional Groups Involved | Example Amino Acid Residues |
| Hydrogen Bonding | Amide (-CONH-), Tetrazole ring | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic | Phenyl rings, Methoxy (B1213986) group (-OCH3) | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Phenyl and Tetrazole rings | Phenylalanine, Tyrosine, Tryptophan |
While molecular docking provides a static picture of the ligand-protein interaction, assessing the stability of this complex over time is crucial. Molecular Dynamics (MD) simulations are often employed for this purpose. An MD simulation calculates the motion of every atom in the system over a period of time, providing a dynamic view of the complex.
Key parameters analyzed during an MD simulation to assess stability include:
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations, indicating a stable interaction.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable binding mode.
Computational studies on other ligand-protein complexes have demonstrated the utility of MD simulations in confirming the stability of docked poses and in providing a more accurate estimation of binding free energies. researchgate.net
Investigation of Biological Activities and Structure Activity Relationships Sar of N 4 Methoxyphenyl 2 1h Tetrazol 1 Yl Benzamide and Its Analogues
Anti-Proliferative and Cytotoxic Activity Studies (Cell-Based Assays)
Heterocyclic compounds, including benzimidazole (B57391) and tetrazole derivatives, are widely investigated for their potential as anti-cancer agents due to their versatile biological activities. journalagent.comvanmedjournal.com
Analogues of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide have been evaluated for their cytotoxic effects on several human cancer cell lines. Benzimidazole-based compounds, which share structural similarities, have shown anti-proliferative and anticancer activities. journalagent.comvanmedjournal.com
In one study, a newly synthesized benzimidazole derivative (se-182) demonstrated a high cytotoxic effect against the human liver cancer cell line HepG2, with an IC50 value of 15.58 µM, which was more potent than the reference drug cisplatin (B142131) (IC50 = 37.32 µM). jksus.org Another study investigating benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine derivatives reported an IC50 of 16.8 μM for the most active compound against HepG2 cells. researchgate.net The anti-proliferative activity of tetrazolyl-triazole pyrrolidine (B122466) derivatives has also been noted against various cancer cell lines. researchgate.net These findings highlight the potential of the core structures within this compound to serve as a basis for the development of novel anti-proliferative agents.
Table 3: In Vitro Cytotoxic Activity of Selected Analogues Against Cancer Cell Lines
| Compound Analogue | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Benzimidazole derivative (se-182) | HepG2 (Liver Cancer) | 15.58 | jksus.org |
| Cisplatin (Reference) | HepG2 (Liver Cancer) | 37.32 | jksus.org |
| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine derivative (3a) | HepG2 (Liver Cancer) | 16.8 | researchgate.net |
| Benzimidazole derivative (se-182) | A549 (Lung Cancer) | 15.80 | jksus.org |
| Carbothioamide derivative | A549 (Lung Cancer) | 45.5 µg/mL | waocp.org |
Cellular Pathway Modulation and Cell Cycle Effects (e.g., cyclin B1, p-Rb, p21, p53)
The modulation of cellular pathways, particularly those governing the cell cycle, is a hallmark of many biologically active benzamides. Studies on analogues of this compound reveal significant effects on cell cycle progression.
N-substituted benzamides have been shown to induce a distinct cell cycle block at the G2/M phase. This arrest occurs prior to the induction of apoptosis. The tumor suppressor protein p53 is a crucial regulator of the cell cycle, often activated in response to cellular stress to induce cell cycle arrest or apoptosis. Its activation can lead to the transcriptional upregulation of the gene CDKN1A, which produces the p21 protein. The p21 protein, a cyclin-dependent kinase (CDK) inhibitor, can then block the activity of cyclin-CDK complexes, leading to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.
Interestingly, investigations into the N-substituted benzamide (B126), declopramide (B1670142), have shown that while it can induce p53, the G2/M cell cycle block it causes is not dependent on p53 activation. This effect was observed in p53-deficient HL60 cells, indicating that the benzamide-induced cell cycle arrest can operate through signaling pathways distinct from p53. Cyclin B1, which forms a complex with Cdk1, is the primary mitotic kinase essential for cells to enter mitosis. The degradation of cyclin B1 is a prerequisite for exiting mitosis. While the G2/M arrest induced by benzamide analogues points to an interaction with this phase's regulatory machinery, direct modulation of cyclin B1 and phosphorylated Rb (p-Rb) by this compound specifically has not been detailed in the available literature.
Mechanisms of Apoptosis Induction
Several analogues of this compound are capable of inducing apoptosis, or programmed cell death. The primary mechanism identified for N-substituted benzamides involves the mitochondrial pathway of apoptosis.
Research using declopramide as a lead compound demonstrated that at sufficient concentrations, it induces the release of cytochrome c from the mitochondria into the cytosol in both mouse and human cancer cell lines. In the cytosol, cytochrome c associates with the Apaf-1 protein, which then recruits and activates procaspase-9. This leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.
The critical role of this pathway is supported by several findings:
The broad-spectrum caspase inhibitor Z-VAD-fmk and the specific caspase-9 inhibitor Z-LEHD-fmk were able to inhibit apoptosis induced by declopramide.
Conversely, a caspase-8 inhibitor had a less significant effect, suggesting the death receptor pathway is not the primary route of initiation.
Overexpression of the anti-apoptotic protein Bcl-2, which can prevent the release of cytochrome c from mitochondria, inhibited declopramide-induced apoptosis.
This entire apoptotic process initiated by N-substituted benzamides has been shown to occur independently of p53 status, as it was also observed in p53-deficient cells.
Anti-inflammatory Potential (In Vitro and Animal Models)
Analogues containing the methoxyphenyl moiety have demonstrated notable anti-inflammatory properties in various experimental models. These studies provide a basis for the potential anti-inflammatory activity of this compound.
In vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly used to assess anti-inflammatory effects. Research on the phenylpropanoid compound HHMP, which contains a methoxyphenyl group, showed a significant, dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production. These effects were also observed in animal models, where HHMP suppressed LPS-induced NO generation in zebrafish larvae. Similarly, studies on other methoxybenzohydrazide derivatives in carrageenan-induced rat paw edema models showed a significant reduction in inflammation. The anti-inflammatory activity of an N-acylhydrazone derivative was demonstrated through the inhibition of leukocyte migration in carrageenan-induced peritonitis and subcutaneous air pouch models in mice.
| Compound Analogue | Model | Key Findings | Reference |
|---|---|---|---|
| HHMP (phenylpropanoid with methoxyphenyl group) | LPS-stimulated RAW 264.7 cells | Inhibited NO and PGE₂ production; Suppressed iNOS and COX-2 expression. | |
| HHMP | LPS-stimulated zebrafish larvae | Suppressed NO generation. | |
| (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Carrageenan-induced rat paw edema | Significant inhibitory effect on edema formation. | |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Carrageenan-induced peritonitis (mice) | Inhibited leukocyte migration into the peritoneal cavity. |
The anti-inflammatory effects of these compounds are rooted in their ability to modulate key signaling pathways and downregulate the expression of pro-inflammatory mediators. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂ respectively, is significantly suppressed by these active analogues.
The mechanism often involves the inhibition of major inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N-substituted benzamides have been noted to exert anti-inflammatory effects through the inhibition of NF-κB. Studies on HHMP revealed that its anti-inflammatory action is mediated by blocking the phosphorylation events within the NF-κB and MAPK signaling pathways. The anti-inflammatory effects of some N-acylhydrazone derivatives have also been linked to the nitric oxide pathway, involving inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), and result in decreased levels of pro-inflammatory cytokines like IL-6 and TNF-α.
Anticonvulsant Activity Studies
Derivatives of benzanilide, which share the core structure of this compound, have been synthesized and evaluated for anticonvulsant properties. A series of 4-methoxybenzanilide derivatives were tested in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet).
The MES test is considered a reliable model for identifying compounds effective against generalized tonic-clonic seizures. In these studies, 4-methoxy-2,6-dimethylbenzanilide emerged as a particularly potent compound.
| Compound | Administration | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|---|---|
| 4-methoxy-2,6-dimethylbenzanilide | Intraperitoneal (mice) | MES | 18.58 | 133.72 | 7.2 |
| Oral (mice) | MES | 27.40 | 342.58 | 12.5 |
Data sourced from Clark & McMillian (1990)
The Protective Index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a critical measure of a drug's safety margin. The high PI value for the orally administered 4-methoxy-2,6-dimethylbenzanilide suggests a favorable safety profile for this class of compounds.
Enzyme Inhibition Studies (e.g., Aldose Reductase Inhibition)
The inhibition of the enzyme aldose reductase is a therapeutic strategy aimed at preventing complications associated with diabetes, such as neuropathy, nephropathy, and retinopathy. Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's hyperactivity is linked to cellular damage.
While direct studies on this compound are not available, research on structurally related N-benzyl-4-methoxyaniline derivatives has explored their potential as aldose reductase inhibitors. A study synthesized a series of these compounds and evaluated their inhibitory effects, with some showing significant activity. The most active compound in the series exhibited an IC₅₀ value of 2.83 μM, indicating potent inhibition of the enzyme. These findings suggest that the N-(4-methoxyphenyl) scaffold could be a valuable component in the design of novel aldose reductase inhibitors.
Investigation as Receptor Antagonists (e.g., Histamine (B1213489), Tachykinin Receptors)
The structural motifs within this compound suggest a potential for interaction with various receptors.
Histamine Receptors: Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby alleviating allergic reactions. A study on 4-methoxybenzofuran-5-carboxamide, a compound with structural similarities to the title compound, found that it could suppress the gene expression of the histamine H1 receptor. This suggests that related benzamide structures might possess antihistaminergic properties.
Tachykinin Receptors: Tachykinins are a family of neuropeptides that includes Substance P and neurokinins A and B. They interact with three main G protein-coupled receptors: NK₁, NK₂, and NK₃. Antagonists of these receptors have been investigated for various therapeutic applications, including the treatment of emesis, pain, and inflammation. The tetrazole ring is a feature present in some known tachykinin receptor antagonists. For instance, GR205171, an NK₁ receptor antagonist, contains a tetrazole group and has been shown to reduce emesis. This structural overlap suggests that compounds like this compound could warrant investigation for activity at tachykinin receptors.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship (SAR) of this compound and its analogues reveals critical insights into the molecular features governing their biological activities. Analysis of various modifications to the core scaffold has elucidated the roles of specific substituents, their positions, and the principal moieties in modulating the pharmacological effects.
Impact of Substituent Modifications on Bioactivity
The introduction of various substituents onto the benzamide and methoxyphenyl rings of the parent structure has been shown to significantly influence biological activity. Research on analogous series of compounds, such as N-phenylbenzamide and tetrazole-containing derivatives, has established clear trends.
Specifically, the addition of halogen atoms and other functional groups can alter potency and selectivity. For instance, in a related series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, halogen substitutions were found to enhance agonistic activity at the G protein-coupled receptor 35 (GPR35). nih.gov The introduction of a bromine atom at the 5-position of the tetrazolyl-phenyl ring, combined with a 4-methoxy group on the benzoyl moiety, resulted in a compound with an EC50 of 0.059 μM. nih.gov Further adding a 2-fluoro substituent to the 4-methoxybenzoyl ring increased the potency, yielding an EC50 of 0.041 μM. nih.gov This suggests that electron-withdrawing groups and lipophilic halogen atoms can enhance interactions with biological targets.
Studies on other benzamide series have shown that electronegative groups in the para-position of the benzamide ring tend to increase potency. researchgate.net Similarly, research on N-substituted benzimidazole carboxamides demonstrated that hydroxy and methoxy (B1213986) groups on the phenyl ring influence antiproliferative and antibacterial activities. mdpi.comnih.gov For example, a 2-hydroxy-4-methoxy-substituted derivative showed selective activity against the MCF-7 cancer cell line. nih.gov The collective data indicates that the electronic properties and steric profile of substituents are key determinants of the biological activity of this class of compounds.
| Analogue Series | Substituent Modification | Impact on Bioactivity | Reference |
|---|---|---|---|
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | 5-Bromo on tetrazolyl-phenyl ring | Enhanced GPR35 agonist potency | nih.gov |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | 2-Fluoro and 4-Methoxy on benzoyl ring | Increased GPR35 agonist potency | nih.gov |
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | Para-electronegative group on benzamide | Increased potency | researchgate.net |
| N-Benzimidazole Carboxamides | 2-Hydroxy, 4-Methoxy on phenyl ring | Selective antiproliferative activity (MCF-7) | nih.gov |
| (4-methoxyphenyl)-1H-tetrazol-5-amines | Bromo-substituents on phenyl ring | Strong inhibitory effect against multidrug-resistant Mycobacterium tuberculosis | nih.gov |
Positional Isomer Effects on Pharmacological Profiles
The spatial arrangement of the tetrazole and benzamide moieties is a critical factor influencing the pharmacological profile of these compounds. Altering the attachment point of the tetrazolyl group on the benzoyl ring significantly impacts activity. For example, comparing the 2-(1H-tetrazol-1-yl) substitution with its 4-(1H-tetrazol-1-yl) positional isomer reveals potential differences in how the molecule orients itself within a receptor binding site. uni.lu
Furthermore, the point of linkage within the tetrazole ring itself is crucial. Isomers where the phenyl ring is attached at the C5 position of the tetrazole (tetrazol-5-yl) versus the N1 position (tetrazol-1-yl) exhibit distinct biological activities. Studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives identified them as potent GPR35 agonists. nih.gov In a separate investigation, regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine were synthesized and evaluated for antitubercular activity. nih.gov The results showed that isomeric N-(bromophenyl)tetrazoles displayed exceptionally strong growth-inhibitory effects against multidrug-resistant Mycobacterium tuberculosis, highlighting that the specific isomeric form is key to achieving high therapeutic potential. nih.gov These findings underscore that the geometry and electronic distribution conferred by different positional arrangements are fundamental to the compound's interaction with specific biological targets.
| Isomeric Variation | Compound Series | Observed Pharmacological Profile | Reference |
|---|---|---|---|
| 2-(1H-tetrazol-1-yl) vs. 4-(1H-tetrazol-1-yl) | N-(4-methoxyphenyl)benzamides | Different spatial orientation affecting receptor binding | uni.lu |
| N-[2-(1H-tetrazol-1-yl)phenyl] vs. N-[2-(1H-tetrazol-5-yl)phenyl] | Benzamide Derivatives | Tetrazol-5-yl derivatives showed potent GPR35 agonism | nih.gov |
| Regioisomers of N-(bromophenyl) | (4-methoxyphenyl)-1H-tetrazol-5-amines | High antitubercular activity against resistant strains | nih.gov |
Role of the Methoxyphenyl and Tetrazolyl Moieties in Activity
Both the N-(4-methoxyphenyl) and the 2-(1H-tetrazol-1-yl) moieties are integral to the biological activity of the parent compound, contributing distinct physicochemical properties that facilitate molecular interactions.
The methoxyphenyl moiety often plays a crucial role in enhancing lipophilicity, which can improve a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. evitachem.com The methoxy group, being an electron-donating group, can also influence the electronic environment of the amide linkage. In studies of related benzamide inhibitors of the choline (B1196258) transporter, the 4-methoxy group was a common feature among potent compounds. nih.gov The presence of this group on the N-phenyl ring is frequently associated with desired pharmacological activities, including antiproliferative and anthelmintic properties in various scaffolds. nih.govnih.gov
The tetrazolyl moiety is a well-established bioisostere for a carboxylic acid group, but with improved metabolic stability and oral bioavailability. Its five-membered aromatic ring rich in nitrogen atoms can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The tetrazole ring is known to contribute to diverse biological activities. evitachem.com In the context of GPR35 agonists, the introduction of a 1H-tetrazol-5-yl group was found to significantly increase the potency of the compounds. nih.gov Likewise, studies on tetrazole-derived compounds have demonstrated their potential as highly selective antimycobacterial agents, with the tetrazole ring being essential for the observed effects. nih.gov The planarity and electronic nature of the tetrazole ring contribute to the structural rigidity and binding affinity of the molecule.
Potential Applications Beyond Traditional Medicinal Chemistry
Applications in Materials Science
The structural characteristics of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide make it a candidate for development in advanced materials. The tetrazole and benzamide (B126) moieties, in particular, have been explored for the creation of novel functional materials.
The tetrazole ring is a key functional group in the synthesis of specialized polymers. Synthetic polymers that incorporate tetrazole fragments into their repeating units are considered highly prospective materials. lifechemicals.com For instance, main-chain tetrazole-based polymers have been synthesized and their properties, such as glass-transition temperature, can be tuned by altering the side groups. acs.org The nitrogen-rich nature of the tetrazole ring can impart specific properties to polymers, such as a high density and a large relative content of nitrogen, which can be of interest for energetic materials or materials with specific gas sorption capabilities. scilit.com
Benzamide derivatives have also been incorporated into nanomaterials, particularly in the context of functionalized magnetic nanomaterials which can act as recoverable nanocatalysts. researchgate.net While research on integrating this compound specifically into polymers or nanomaterials has not been reported, its structure suggests it could be used as a monomer or a functionalizing agent. The methoxyphenyl group could influence the solubility and processing of such polymers, while the tetrazole and benzamide groups could provide sites for coordination or other interactions.
Table 1: Potential Roles of Functional Groups in Materials Science
| Functional Group | Potential Application in Materials | Rationale |
|---|---|---|
| 1H-Tetrazole | Monomer for nitrogen-rich polymers | The four nitrogen atoms can contribute to high energy density and specific thermal properties. scilit.com |
| Functional group for porous materials | Can be used to create materials with selective gas adsorption properties. lifechemicals.com | |
| Benzamide | Linker in polymer chains | Provides structural rigidity and potential for hydrogen bonding interactions. |
| Surface modifier for nanomaterials | Can be used to functionalize nanoparticles for specific applications. researchgate.net | |
| 4-Methoxyphenyl | Modulator of polymer properties | Can influence solubility, processability, and thermal stability. |
The tetrazole moiety is well-known for its ability to act as a versatile ligand in coordination chemistry. lifechemicals.com The four nitrogen atoms of the tetrazole ring can coordinate to metal ions in various modes, making tetrazole-based molecules excellent building blocks for metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net These materials have a wide range of applications, including gas storage and separation, sensing, and catalysis. nih.gov The specific structure of the ligand can direct the self-assembly of MOFs, leading to different topologies and dimensionalities. nih.gov For example, tetrazole-based MOFs have been investigated for their ability to selectively adsorb CO2. rsc.org
The benzamide portion of this compound could also participate in metal coordination, potentially acting as a multidentate ligand in conjunction with the tetrazole ring. The combination of these two functional groups could lead to the formation of novel coordination polymers with unique structural and functional properties. For instance, graphene oxide-intercalated tetrazole-based coordination polymers have been shown to be thermally stable hybrid energetic crystals with enhanced photosensitivity. acs.org
Chemical Biology Tools and Probes
The tetrazole functional group has been utilized in the development of chemical biology tools, particularly in the area of bioorthogonal chemistry. Tetrazole-based photoclick chemistry has emerged as a powerful tool for in situ, real-time fluorescence imaging in a spatiotemporally controllable manner. rsc.org This chemistry involves the light-induced reaction of a tetrazole with an alkene to generate a fluorescent pyrazoline. This approach has been used to design fluorogenic probes that target specific organelles within cells, such as mitochondria and lysosomes. rsc.org
Given this precedent, this compound could potentially be modified to serve as a scaffold for new chemical probes. The benzamide and methoxyphenyl groups could be further functionalized to incorporate targeting moieties or to tune the photophysical properties of the resulting probe. Tetrazole derivatives are also being explored as reversible peroxynitrite-responsive fluorescent probes, highlighting their potential as molecular tools for real-time analysis of biological processes. chemrxiv.org
Catalysis
While direct evidence for the catalytic activity of this compound is not available, its structural components are found in various catalytic systems. The benzamide moiety is present in a variety of ligands used in transition metal catalysis. For instance, N-substituted benzamide derivatives have been explored in the context of modifying the structure of enzyme inhibitors, which can inform the design of catalytic agents. nih.gov
The methoxyphenyl group is also a common substituent in ligands for catalytic applications. For example, tris(2-methoxyphenyl)phosphine (B1216234) has been used as a highly active ligand for the synthesis of biaryls via the Suzuki coupling reaction. researchgate.net The electronic properties of the methoxyphenyl group can influence the activity and selectivity of the catalyst.
The tetrazole ring itself can be incorporated into ligands for catalysis. For example, tetrazole-functionalized Zr-based MOFs have been synthesized and could have potential applications in catalysis due to the presence of potential coordinating sites within the MOF pores. jove.com Therefore, it is plausible that this compound could act as a ligand for a catalytically active metal center, or that the entire molecule could exhibit catalytic activity in certain reactions, although this remains to be experimentally verified.
Conclusion and Future Research Directions
Summary of Key Findings on N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Currently, there is a notable absence of dedicated published research focusing specifically on this compound. Consequently, experimental data on its synthesis, characterization, and biological activity are not available in peer-reviewed literature. However, an analysis of its core chemical scaffolds allows for several key predictive insights.
The N-(4-methoxyphenyl)benzamide portion is a well-established structure in medicinal chemistry. Benzamides are recognized for a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnanobioletters.com The methoxy (B1213986) substituent on the aniline (B41778) ring is a common feature in bioactive molecules, often influencing pharmacokinetic properties and target binding.
The tetrazole ring is a critical component, widely employed in drug development as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and membrane permeability. nih.govbeilstein-journals.org Tetrazole derivatives are known to possess a broad spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities. researchgate.netresearchgate.net The ortho-positioning of the tetrazole on the benzoyl ring, relative to the amide linkage, would be expected to create a specific conformational profile that could influence its interaction with biological targets in a manner distinct from its meta- or para-substituted isomers.
Unexplored Research Avenues and Gaps in Current Understanding
The primary gap in knowledge is the complete lack of empirical data for this compound. A systematic investigation is required to establish its fundamental properties and potential utility. Key unexplored avenues include:
Chemical Synthesis and Characterization: The foremost task is to develop and optimize a robust synthetic route for the compound. While general methods for N-aryl amide and tetrazole synthesis exist, a specific, high-yield protocol for this isomer needs to be established and its full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography is necessary.
Physicochemical Properties: There is no data on its solubility, stability, lipophilicity (LogP), or pKa. These parameters are fundamental to understanding its drug-like potential and guiding formulation development.
Biological Screening: A broad-based in vitro biological screening campaign is a critical next step. This should encompass a diverse range of assays, including but not limited to:
Anticancer activity against various cell lines.
Antimicrobial activity against a panel of pathogenic bacteria and fungi.
Antiviral assays, particularly given the known anti-HBV activity of other N-phenylbenzamide derivatives. nih.gov
Enzyme inhibition assays targeting kinases, proteases, or other classes relevant to human disease.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the molecular mechanism of action would be essential. This includes identifying protein targets and downstream cellular effects.
In Vivo Evaluation: Positive in vitro results would warrant progression to in vivo studies in relevant animal models to assess efficacy and pharmacokinetic profiles.
Design of Novel Analogues for Enhanced Specificity and Potency
Building upon the core structure of this compound, a systematic structure-activity relationship (SAR) study can be initiated through the design of novel analogues. The goal would be to modulate activity, selectivity, and pharmacokinetic properties. Key design strategies would involve modifications at three primary locations: the methoxyphenyl ring, the benzamide (B126) core, and the tetrazole moiety.
Table 1: Proposed Novel Analogues of this compound and Rationale for Design
| Modification Site | Proposed Analogue Substituent | Rationale |
|---|---|---|
| Methoxyphenyl Ring | -OH (para-hydroxyphenyl) | Introduce hydrogen bond donor capability; potential metabolite. |
| -CF3 (para-trifluoromethylphenyl) | Enhance metabolic stability and lipophilicity; strong electron-withdrawing group. | |
| -Cl, -F (para-halophenyl) | Modulate electronic properties and potential for halogen bonding. | |
| Dimethoxy or Trimethoxy Patterns | Explore impact of increased electron-donating character and steric bulk. mdpi.com | |
| Benzamide Core | Thioamide replacement (-C=S-NH-) | Alter hydrogen bonding capacity and electronic distribution. |
| Methylene bridge (-CH2-NH-) | Increase conformational flexibility. | |
| Halogenation (e.g., 4-chloro) | Investigate the effect of electron-withdrawing groups on the benzoyl ring, potentially altering reactivity and binding. |
| Tetrazole Moiety | 5-substituted tetrazoles | Introduce groups at the 5-position of the tetrazole ring to explore new interactions with target binding sites. |
Development of Advanced Methodologies for Synthesis and Characterization
Future research should focus on developing efficient, scalable, and environmentally friendly synthetic routes. Modern synthetic organic chemistry offers several powerful tools that could be applied:
Green Chemistry Approaches: Traditional amide bond formation often requires stoichiometric coupling reagents. Newer, catalytic methods should be explored. For instance, iron-mediated synthesis of N-aryl amides in water offers a more sustainable alternative to classical methods. rsc.orgrsc.org
Multicomponent Reactions (MCRs): The use of MCRs, such as the Ugi reaction, could provide a highly efficient pathway to generate diverse libraries of tetrazole- and benzamide-containing molecules in a single step, accelerating the discovery of bioactive analogues. nih.govbeilstein-journals.org
Flow Chemistry: For scalable synthesis, converting optimized batch reactions to a continuous flow process could offer improved safety, efficiency, and product consistency.
Advanced Characterization: Beyond standard techniques, advanced NMR methods could be used to study the compound's conformational dynamics in solution, which may be crucial for its biological activity.
Broader Implications for Tetrazole- and Benzamide-Based Chemical Research
A thorough investigation into this compound, despite its current obscurity, holds wider implications. It would serve as a valuable case study in understanding the impact of positional isomerism on biological activity. Comparing the properties of this ortho-tetrazole derivative with its meta- and para-substituted counterparts uni.lusmolecule.com would provide crucial data for developing predictive models in medicinal chemistry.
Furthermore, success in identifying a biological target for this scaffold would validate the combination of the N-(4-methoxyphenyl)benzamide and 2-(1H-tetrazol-1-yl)benzoyl moieties as a viable strategy in drug design. This could inspire the development of entirely new classes of therapeutic agents, contributing valuable knowledge to the ever-expanding chemical space of tetrazole- and benzamide-based compounds. researchgate.netresearchgate.net
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide?
The synthesis typically involves coupling a benzamide backbone with a tetrazole moiety. Key steps include:
- Amide bond formation : Reacting 2-(1H-tetrazol-1-yl)benzoic acid derivatives with 4-methoxyaniline under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
- Tetrazole introduction : Using Huisgen cycloaddition or nucleophilic substitution to attach the tetrazole ring to the benzamide scaffold .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while catalysts such as Cu(I) accelerate regioselective tetrazole formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, N-H stretch at ~3300 cm⁻¹ for tetrazole) .
- NMR spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and tetrazole protons (δ 9.0–9.5 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~168 ppm), methoxy carbon (δ ~55 ppm), and tetrazole carbons (δ ~145–150 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. How is purity assessed during synthesis?
- Elemental analysis : Matches calculated and experimental C, H, N percentages (e.g., ±0.3% tolerance) .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm assess purity (>95%) .
- Melting point consistency : Sharp melting points within a 1–2°C range indicate purity .
Advanced Research Questions
Q. How can low yields in tetrazole-benzamide coupling be addressed?
- Catalyst optimization : Cu(I) catalysts improve regioselectivity in Huisgen cycloaddition, reducing byproducts .
- Solvent effects : Switching from DMF to acetonitrile may minimize side reactions in nucleophilic substitution .
- Temperature control : Lowering reaction temperature (e.g., 0–5°C) stabilizes reactive intermediates .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or chlorinated variants) to identify pharmacophore contributions .
- Dose-response curves : Establish EC₅₀ values across multiple replicates to validate potency claims .
Q. How does the methoxyphenyl group influence reactivity and bioactivity?
- Electronic effects : The methoxy group donates electrons via resonance, enhancing electrophilic substitution on the benzamide ring .
- Steric hindrance : Bulky substituents at the 4-position may limit binding to enzyme active sites, as seen in PTP1B inhibition studies .
- Metabolic stability : Methoxy groups reduce oxidative metabolism, improving pharmacokinetic profiles in vivo .
Q. What computational methods predict binding interactions with target proteins?
- Molecular docking (AutoDock/Vina) : Models compound-enzyme interactions (e.g., with PTP1B or VEGF receptors) using crystal structures (PDB IDs: 1T49, 3CJG) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories to identify key residues (e.g., Arg24 in PTP1B) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide derivative design .
Q. How is X-ray crystallography utilized in structural validation?
- Data collection : High-resolution (<1.0 Å) datasets collected at synchrotron facilities (e.g., Diamond Light Source) .
- Refinement with SHELXL : Anisotropic displacement parameters and hydrogen bonding networks are refined to R1 < 0.05 .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .
Data Contradiction Analysis
Q. How to address conflicting reports on enzyme inhibition potency?
- Replicate experimental conditions : Ensure identical buffer pH, ionic strength, and enzyme sources .
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to clarify mechanism discrepancies .
- Orthogonal assays : Validate IC₅₀ values using fluorescence polarization and SPR-based binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
